1-Ethyl-3-fluorobenzene
Overview
Description
1-Ethyl-3-fluorobenzene is an organic compound with the molecular formula C8H9F It is a derivative of benzene, where an ethyl group and a fluorine atom are substituted at the first and third positions, respectively
Mechanism of Action
Mode of Action
Benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can participate in various biochemical pathways depending on the specific functional groups attached to the benzene ring. For instance, they can undergo reactions such as Friedel-Crafts acylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-fluorostyrene. This process typically uses a palladium catalyst under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The presence of the ethyl group and fluorine atom influences the reactivity and orientation of these reactions.
Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Major Products Formed:
Nitration: 1-Ethyl-3-fluoronitrobenzene
Oxidation: 3-Fluorobenzoic acid or 3-fluoroacetophenone
Reduction: Ethylbenzene
Scientific Research Applications
1-Ethyl-3-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying the effects of fluorine and ethyl groups on aromatic systems.
Biology: This compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into fluorinated aromatic compounds has shown potential in developing new drugs with improved pharmacokinetic properties.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
- 1-Ethyl-4-fluorobenzene
- 1-Ethyl-2-fluorobenzene
- 1-Methyl-3-fluorobenzene
- 1-Propyl-3-fluorobenzene
Comparison: 1-Ethyl-3-fluorobenzene is unique due to the specific positioning of the ethyl and fluorine substituents on the benzene ring. This positioning can significantly influence the compound’s reactivity and physical properties compared to its isomers and other similar compounds. For example, the presence of the fluorine atom in the meta position relative to the ethyl group can affect the compound’s dipole moment and its interactions with other molecules.
Properties
IUPAC Name |
1-ethyl-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWGMOQWTWMZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549502 | |
Record name | 1-Ethyl-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-39-9 | |
Record name | 1-Ethyl-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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